
Urothion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urothion is an organic compound belonging to the class of pterins and derivatives. These are polycyclic aromatic compounds containing a pterin moiety, which consists of a pteridine ring bearing a ketone and an amine group to form 2-aminopteridin-4(3H)-one . This compound is found in human urine and has a molecular formula of C11H11N5O3S2 .
Métodos De Preparación
The synthesis of Urothion involves asymmetric syntheses of model compounds such as 2-[(1R)-1,2-dihydroxyethyl]thieno[2,3-b]quinoxaline and 2-[(1S)-1,2-dihydroxyethyl]thieno[2,3-b]quinoxaline These syntheses are typically carried out under controlled laboratory conditions, involving specific reagents and catalysts to achieve the desired stereochemistry
Análisis De Reacciones Químicas
Urothion undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different pterin derivatives .
Aplicaciones Científicas De Investigación
Urothion has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the properties and reactions of pterins. In biology, this compound is studied for its role in metabolic pathways and its presence in human urine . In medicine, research on this compound focuses on its potential therapeutic applications and its involvement in various biochemical processes.
Mecanismo De Acción
The mechanism of action of Urothion involves its interaction with specific molecular targets and pathways. As a pterin derivative, this compound may participate in redox reactions and act as a cofactor in enzymatic processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to play a role in cellular metabolism and signaling .
Comparación Con Compuestos Similares
Urothion is similar to other pterin derivatives, such as biopterin and neopterin. These compounds share a common pteridine ring structure but differ in their functional groups and biological activities. This compound is unique due to its specific structure and the presence of sulfur atoms, which distinguishes it from other pterins
Propiedades
Número CAS |
17801-77-3 |
|---|---|
Fórmula molecular |
C11H11N5O3S2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-amino-7-(1,2-dihydroxyethyl)-6-methylsulfanyl-3H-thieno[3,2-g]pteridin-4-one |
InChI |
InChI=1S/C11H11N5O3S2/c1-20-7-4-10(21-6(7)3(18)2-17)14-8-5(13-4)9(19)16-11(12)15-8/h3,17-18H,2H2,1H3,(H3,12,14,15,16,19) |
Clave InChI |
RPUOVNROVSNPBD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(SC2=C1N=C3C(=O)NC(=NC3=N2)N)C(CO)O |
melting_point |
> 360 °C |
Descripción física |
Solid |
Solubilidad |
0.1 mg/mL at pH 6.6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


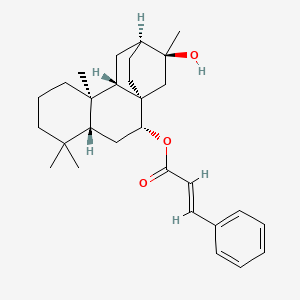
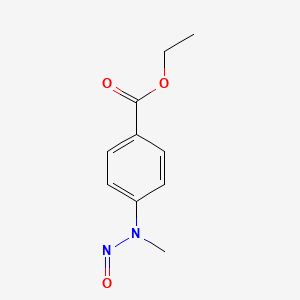
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)

![Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate](/img/structure/B13433620.png)
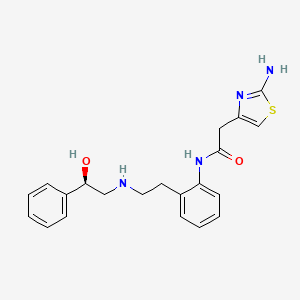


![2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B13433627.png)
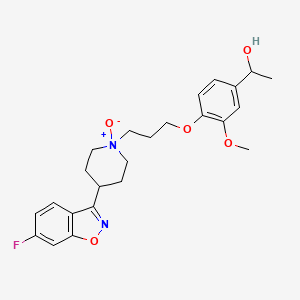
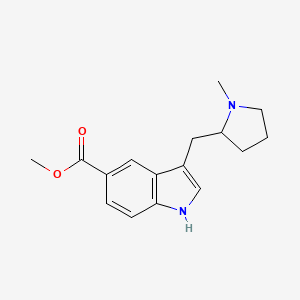
![(5'R,8'S,11'R,13'S,14'S,17'S)-11'-(1,3-benzodioxol-5-yl)-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13433638.png)
![(3R,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13433642.png)

